REACTION_SMILES
|
[Cl:12][S:13](=[O:14])(=[O:15])[OH:16].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([F:11])[cH:8][cH:9][cH:10]1>>[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([F:11])[c:8]([S:13]([Cl:12])(=[O:14])=[O:15])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1c(F)cccc1F
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1c(F)ccc(S(=O)(=O)Cl)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |